molecular formula C9H10ClN3 B12831503 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine

3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B12831503
M. Wt: 195.65 g/mol
InChI Key: PMQRFXHFOJAKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound with the following chemical structure:

Structure:\text{Structure:} Structure:

It is also known by its IUPAC name : It is also known by its IUPAC name: 3-chloro-7H-pyrrolo[2,3-c]pyridazine . The molecular formula is C₆H₄ClN₃ , and its molecular weight is approximately 153.57 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic routes for 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine involve cyclization reactions. One common method is the reaction of an appropriate precursor with a chlorinating agent. Detailed reaction conditions and specific reagents can be found in the literature.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using custom synthetic routes.

Chemical Reactions Analysis

Reactivity:: 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine can participate in various chemical reactions, including:

  • Substitution reactions : It can undergo nucleophilic substitution reactions at the chloro position.
  • Oxidation and reduction reactions : Depending on the functional groups present, it may be oxidized or reduced.
  • Cyclization reactions : Given its pyrrolo[2,3-c]pyridazine core, it can form additional rings under suitable conditions.
Common Reagents::
  • Chlorinating agents : Used for introducing the chlorine atom.
  • Nucleophiles : For substitution reactions.
  • Oxidizing or reducing agents : Depending on the desired transformation.

Major Products:: The major products formed during these reactions depend on the specific reaction conditions and the substituents present. Isopropyl groups and other substituents can influence regioselectivity and product formation.

Scientific Research Applications

3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine finds applications in various scientific fields:

  • Medicinal Chemistry : Researchers explore its potential as a scaffold for drug development.
  • Biological Studies : It may serve as a probe to investigate biological pathways.
  • Materials Science : Its unique structure could be useful for designing functional materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine is relatively unique due to its specific fused ring system, similar compounds include other pyrrolopyridazines and related heterocycles.

Remember that this compound’s properties and applications are continually explored, and further research will enhance our understanding.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

3-chloro-7-propan-2-ylpyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-5-8(10)11-12-9(7)13/h3-6H,1-2H3

InChI Key

PMQRFXHFOJAKMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=CC(=NN=C21)Cl

Origin of Product

United States

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